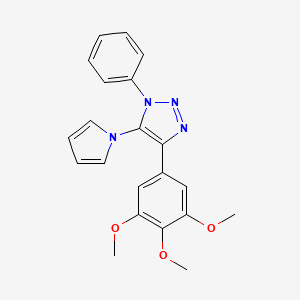![molecular formula C15H12N2O3S2 B2609067 Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate CAS No. 477845-77-5](/img/structure/B2609067.png)
Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate
カタログ番号:
B2609067
CAS番号:
477845-77-5
分子量:
332.39
InChIキー:
SOFJOEZTYOILON-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
- Intramolecular Cyclization : A study demonstrated the process of intramolecular cyclization in the synthesis of related quinazolinyl compounds (Burbulienė, Bobrovas, & Vainilavicius, 2006).
- Crystal Structure Analysis : A crystal structure analysis of a similar compound, methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate, was performed using X-ray diffraction methods (Rajnikant et al., 2001).
Biological and Pharmacological Applications
- Antimicrobial Activities : Some derivatives were evaluated for their antimicrobial activities, showing varying levels of effectiveness against different bacterial strains (Alagarsamy et al., 2016); (Alagarsamy et al., 2015).
- Synthesis for Dyeing Properties : Derivatives of quinazolinone were synthesized and characterized for their potential dyeing properties on different fibers (Navadiya, Undavia, & Patwa, 2010).
- Monoamine Oxidase Activity and Antitumor Effects : Certain compounds showed inhibition of monoamine oxidase activity and moderate therapeutic effects against specific mouse tumors (Markosyan et al., 2008).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Quinazolinone derivatives have been studied for their efficiency as corrosion inhibitors for mild steel in acidic environments (Errahmany et al., 2020).
特性
IUPAC Name |
methyl 3-(2-methylsulfanylquinazolin-4-yl)oxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-19-14(18)12-11(7-8-22-12)20-13-9-5-3-4-6-10(9)16-15(17-13)21-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJOEZTYOILON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC(=NC3=CC=CC=C32)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol
Cat. No.: B2608985
CAS No.: 252026-74-7
2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin...
Cat. No.: B2608988
CAS No.: 854036-03-6
6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Cat. No.: B2608991
CAS No.: 1338659-65-6
ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,...
Cat. No.: B2608993
CAS No.: 1223836-12-1
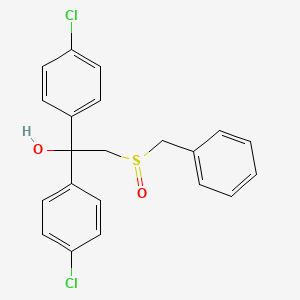
![2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2608988.png)
![6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2608991.png)
![ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2608993.png)
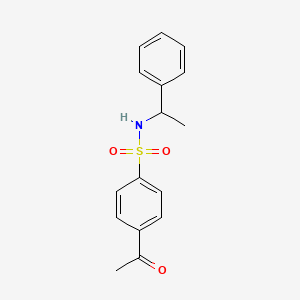


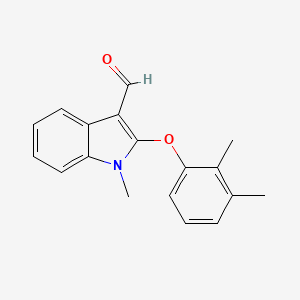
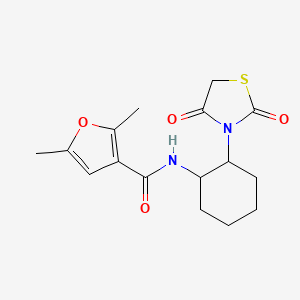
![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2609002.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2609005.png)
